molecular formula C8H10FNO3 B15363550 Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate

Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate

Cat. No.: B15363550
M. Wt: 187.17 g/mol
InChI Key: MSIIPASTDMOBNQ-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate is a bicyclic organic compound featuring a rigid 3-azabicyclo[3.1.1]heptane core with a fluorine atom at position 5, a ketone group at position 2, and a methyl ester at position 1. This structure combines steric constraint, electronic modulation (via fluorine), and functional versatility, making it a candidate for pharmaceutical and synthetic applications. Its bicyclic framework is structurally analogous to bioactive molecules, such as β-lactam antibiotics and proline analogs, though its specific pharmacological profile remains understudied .

Properties

Molecular Formula

C8H10FNO3

Molecular Weight

187.17 g/mol

IUPAC Name

methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate

InChI

InChI=1S/C8H10FNO3/c1-13-6(12)8-2-7(9,3-8)4-10-5(8)11/h2-4H2,1H3,(H,10,11)

InChI Key

MSIIPASTDMOBNQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)(CNC2=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate typically involves the following steps:

  • Fluorination: The starting material undergoes fluorination to introduce the fluorine atom at the 5-position.

  • Cyclization: The fluorinated intermediate is then subjected to cyclization to form the bicyclic structure.

  • Carboxylation: Finally, the carboxylate group is introduced at the 1-position.

Industrial Production Methods: In an industrial setting, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient production.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s ester and oxo groups are primary sites for oxidation. Key reactions include:

  • Oxidation of the ester moiety : Under acidic conditions with potassium permanganate (KMnO₄), the methyl ester group can be oxidized to a carboxylic acid derivative. This is consistent with behavior observed in structurally related ethyl esters.

  • Fluorine-mediated ring oxidation : The electron-withdrawing fluorine atom enhances the susceptibility of adjacent carbon atoms to oxidation, potentially forming hydroxylated or epoxidized intermediates, though specific data for this compound remain limited .

Reaction Type Reagents/Conditions Products
Ester oxidationKMnO₄, H₂SO₄, reflux5-Fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
Ring oxidation (theoretical)m-CPBA, CH₂Cl₂, 0°C to RTEpoxidized or hydroxylated derivatives

Reduction Reactions

The ketone (oxo) group and ester functionality are targets for reduction:

  • Ketone reduction : Lithium aluminum hydride (LiAlH₄) reduces the oxo group to a secondary alcohol, yielding methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate alcohol derivatives.

  • Ester reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the ester to a primary alcohol while preserving the fluorine substituent.

Reaction Type Reagents/Conditions Products
Ketone reductionLiAlH₄, anhydrous THF, 0°CAlcohol derivative of the bicyclic core
Ester reductionH₂ (1 atm), 10% Pd/C, ethanol1-(Hydroxymethyl)-5-fluoro-3-azabicyclo[3.1.1]heptan-2-one

Nucleophilic Substitution

The fluorine atom and ester group participate in substitution reactions:

  • Fluorine displacement : Strong nucleophiles (e.g., alkoxides or amines) can replace the fluorine atom via SNAr (nucleophilic aromatic substitution), though reactivity depends on ring strain and electronic effects .

  • Ester aminolysis : Primary or secondary amines react with the ester to form amides under mild conditions (e.g., DMF, RT).

Reaction Type Reagents/Conditions Products
Fluorine substitutionNaOEt, DMSO, 80°CEthoxy-substituted azabicyclo derivative
Amide formationBenzylamine, DMF, RT, 12 hrs1-(Benzylcarbamoyl)-5-fluoro-3-azabicyclo[3.1.1]heptan-2-one

Hydrolysis Reactions

Controlled hydrolysis is critical for modifying solubility and bioactivity:

  • Ester hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/H₂O) conditions cleave the methyl ester to the corresponding carboxylic acid, a common step in prodrug activation.

  • Lactam formation : Under dehydrating conditions, the oxo group and adjacent amine may cyclize to form a lactam, though this requires precise temperature control.

Reaction Type Reagents/Conditions Products
Acidic hydrolysis6M HCl, reflux, 6 hrs5-Fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
Basic hydrolysis2M NaOH, ethanol, 50°C, 4 hrsSodium salt of the carboxylic acid derivative

Stability and Reactivity Considerations

  • Thermal stability : Decomposition occurs above 200°C, releasing CO₂ and fluorinated byproducts .

  • pH sensitivity : The ester hydrolyzes rapidly under strongly basic conditions (pH > 10).

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate can be used to study enzyme inhibition and protein interactions. Its fluorinated nature allows for the investigation of fluorine's effects on biological systems.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. It can serve as a precursor for pharmaceuticals targeting various diseases.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atom can influence the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Data Table: Key Structural and Physical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity (if known) Source
Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate C₈H₁₀FNO₃ 187.17 5-F, 2-O, methyl ester Not reported
Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate C₉H₁₂FNO₃ 201.20 5-F, 2-O, ethyl ester Not reported
Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate C₈H₁₁NO₃ 169.18 2-O, methyl ester Not reported
tert-Butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate C₁₃H₁₈FNO₃ 255.29 1-F, 5-formyl, tert-butyl ester Synthetic intermediate
N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-... (Compound 9) C₂₃H₃₄N₂O₂ 406.54 Quaternary ammonium, terpenoid groups MIC: S. aureus 128 µg/mL

Biological Activity

Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the class of bicyclic compounds, characterized by a unique azabicyclo structure. The presence of a fluorine atom and a carboxylate group enhances its reactivity and biological profile, making it a candidate for various pharmacological applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : In vitro studies have shown that the compound possesses inhibitory effects against various bacterial strains. For instance, it has demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 0.5 to 2 μg/mL .
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines. A study reported an IC50 value of approximately 10 μM against leukemia L-1210 cells, indicating moderate cytotoxicity .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with cellular processes such as protein synthesis or DNA replication, similar to other azabicyclic compounds.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading pharmaceutical institute evaluated the antimicrobial efficacy of this compound against clinically relevant bacterial strains.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.5
Escherichia coli1
Pseudomonas aeruginosa2

The results indicated that the compound was particularly effective against gram-positive bacteria, suggesting potential for further development as an antimicrobial agent.

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, this compound was tested on various cancer cell lines.

Cell LineIC50 (μM)
L1210 Leukemia10
HeLa (Cervical Cancer)15
MCF7 (Breast Cancer)Not Active

The compound exhibited selective cytotoxicity towards leukemia cells while showing less activity against solid tumor cell lines like HeLa and MCF7.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including fluorination at position 5, oxidation to introduce the 2-oxo group, and esterification. For fluorination, electrophilic substitution or fluorinating agents (e.g., Selectfluor®) under controlled temperatures (0–25°C) in polar aprotic solvents (e.g., DMF or acetonitrile) are recommended. Oxidation of a precursor alcohol or amine to the ketone can be achieved using oxidizing agents like PCC or KMnO₄ . Esterification via acid-catalyzed reactions (e.g., Fischer esterification) ensures carboxylate formation. Optimization requires monitoring reaction progress via TLC or HPLC and purification via column chromatography .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm bicyclic structure, fluorine coupling patterns, and ester/ketone functional groups. For example, the 5-fluoro substituent may show splitting in 1H^1 \text{H}-NMR peaks due to 3J^3J coupling .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+^+ or [M+Na]+^+ ions).
  • Chiral HPLC : To assess enantiopurity, use chiral stationary phases (e.g., amylose or cellulose derivatives) with mobile phases like hexane/ethanol gradients .

Advanced Research Questions

Q. What methodologies are effective for resolving enantiomers of this compound, and what challenges arise during scale-up?

  • Methodological Answer : Chiral HPLC is the gold standard for enantiomer resolution. Use preparative columns (e.g., Chiralpak® IA/IB) with isocratic elution (hexane:isopropanol, 90:10) at 1–2 mL/min flow rates. Scale-up requires optimizing loading capacity and solvent recovery. Challenges include maintaining resolution efficiency at higher loads and avoiding racemization during isolation . Alternatively, enzymatic resolution (e.g., lipase-mediated kinetic resolution) offers scalable alternatives but requires substrate specificity screening .

Q. What challenges arise in determining the crystal structure of this compound using X-ray crystallography?

  • Methodological Answer : The compound’s rigidity and fluorine’s electron density may complicate phase determination. Use SHELXT (for structure solution) and SHELXL (for refinement) to handle high-resolution data. Challenges include:

  • Crystal Growth : Optimize vapor diffusion with solvents like dichloromethane/hexane.
  • Twinned Data : Apply twin law corrections in SHELXL to refine overlapping reflections .
  • Disorder Modeling : Fluorine’s small size may lead to positional disorder; use restraints to stabilize refinement .

Q. How do electronic effects of the 5-fluoro substituent influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The 5-fluoro group’s electron-withdrawing nature deactivates the bicyclic system, reducing nucleophilic attack at adjacent positions. Compare with bromo derivatives (e.g., Methyl 5-bromo analogs) where bromine’s polarizability enhances leaving-group ability. Kinetic studies (e.g., SN2S_N2 reactions with NaN3_3) show slower rates for the fluoro derivative. Computational modeling (DFT) can predict transition-state stabilization differences .

Q. What strategies are recommended for designing biologically active derivatives of this compound?

  • Methodological Answer :

  • Ester Hydrolysis : Convert the methyl ester to a carboxylic acid for improved solubility and target binding .
  • Functionalization : Introduce substituents (e.g., amines, hydroxyls) via reductive amination or Grignard reactions. For example, borane-THF reduction of the ketone yields secondary alcohols for further derivatization .
  • Biological Screening : Prioritize derivatives based on docking studies (e.g., binding to proteases or kinases) and validate via in vitro assays (e.g., IC50_{50} determination) .

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